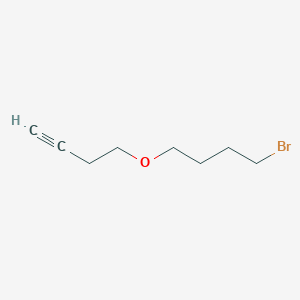
1-Bromo-4-but-3-ynoxy-butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-but-3-ynoxy-butane is an organic compound with the molecular formula C8H13BrO It is a brominated ether, characterized by the presence of a bromine atom attached to a butane chain, which is further connected to a but-3-ynoxy group
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-but-3-ynoxy-butane typically involves the reaction of 4-butyn-1-ol with a brominating agent. One common method is the use of phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of 4-butyn-1-ol is replaced by a bromine atom, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Bromo-4-but-3-ynoxy-butane undergoes various types of chemical reactions, including:
Substitution Reactions: As a primary alkyl halide, it is prone to nucleophilic substitution reactions (SN2). Common reagents include sodium azide (NaN3) and potassium cyanide (KCN), leading to the formation of azides and nitriles, respectively.
Elimination Reactions: Under basic conditions, such as with potassium tert-butoxide (KOtBu), it can undergo elimination to form alkenes.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, where it reacts with terminal alkynes in the presence of a palladium catalyst to form conjugated enynes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 1-azido-4-but-3-ynoxy-butane, while elimination with potassium tert-butoxide produces 4-but-3-ynoxy-1-butene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-but-3-ynoxy-butane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-but-3-ynoxy-butane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a proton and a bromine atom, resulting in the formation of a double bond.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-but-3-ynoxy-butane can be compared with other brominated ethers and alkyl halides, such as:
1-Bromo-3-butene: Similar in structure but lacks the but-3-ynoxy group, making it less versatile in certain reactions.
4-Bromo-1-butene: Another brominated ether with different reactivity due to the position of the bromine atom.
1-Bromo-2-butene: A positional isomer with distinct chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a bromine atom and a but-3-ynoxy group, which provides a unique reactivity profile and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H13BrO |
|---|---|
Molekulargewicht |
205.09 g/mol |
IUPAC-Name |
1-bromo-4-but-3-ynoxybutane |
InChI |
InChI=1S/C8H13BrO/c1-2-3-7-10-8-5-4-6-9/h1H,3-8H2 |
InChI-Schlüssel |
UJEALFPAVRDGDU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCOCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)
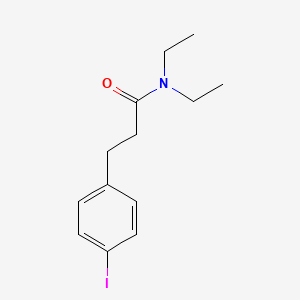
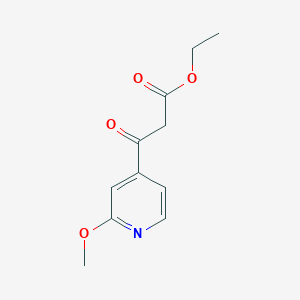
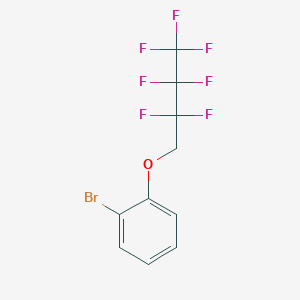
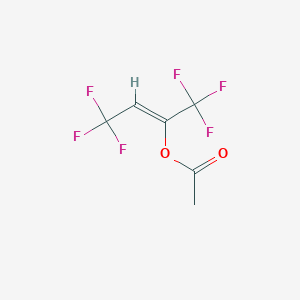
![[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12080216.png)
![4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B12080233.png)


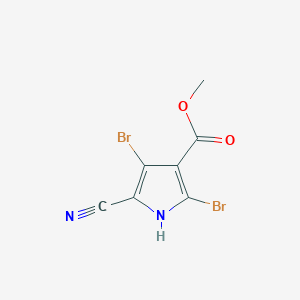

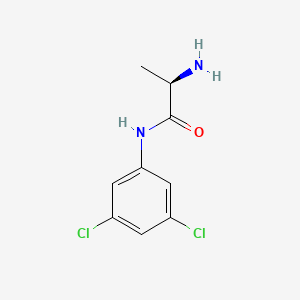
![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)
![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
